molecular formula C14H17N3O3 B017093 5-Methoxycarbonylamino-N-acetyltryptamine CAS No. 190277-13-5

5-Methoxycarbonylamino-N-acetyltryptamine

Cat. No.: B017093
CAS No.: 190277-13-5
M. Wt: 275.30 g/mol
InChI Key: MPZVHKLZCUEJFO-UHFFFAOYSA-N
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Description

5-Methoxycarbonylamino-N-acetyltryptamine is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound is known for its partial agonist activity at melatonin receptor 1 and melatonin receptor 2, making it a significant subject of study in neuropharmacology and ophthalmology .

Mechanism of Action

Target of Action

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a derivative of melatonin and acts as a partial agonist of melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2) . These receptors are part of the G-protein coupled receptor family and play crucial roles in various physiological processes, including the regulation of circadian rhythms and intraocular pressure .

Mode of Action

5-MCA-NAT interacts with its targets, MT1 and MT2, by binding to these receptors and partially activating them . This interaction inhibits the forskolin-induced production of cyclic adenosine monophosphate (cAMP) in cells expressing human MT1 or MT2 . The inhibition of cAMP production can lead to various downstream effects, depending on the specific cellular context .

Biochemical Pathways

The primary biochemical pathway affected by 5-MCA-NAT involves the regulation of cAMP levels. By acting as a partial agonist of MT1 and MT2, 5-MCA-NAT inhibits the forskolin-induced production of cAMP . This can influence various downstream signaling pathways, potentially leading to changes in cellular functions such as intraocular pressure regulation .

Result of Action

The molecular and cellular effects of 5-MCA-NAT’s action are primarily related to its role as a partial agonist of MT1 and MT2. For instance, in vivo studies have shown that ocular administration of 5-MCA-NAT can reduce intraocular pressure in both control and glaucomatous mice . This suggests that 5-MCA-NAT may have potential therapeutic applications in conditions such as glaucoma .

Biochemical Analysis

Biochemical Properties

5-Methoxycarbonylamino-N-acetyltryptamine interacts with melatonin receptors MT1 and MT2 . It inhibits the forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 . This interaction with the melatonin receptors suggests that it plays a significant role in biochemical reactions involving these receptors.

Cellular Effects

In cellular processes, this compound has been observed to influence cell function by interacting with melatonin receptors MT1 and MT2 . It inhibits the forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 . This suggests that it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to melatonin receptors MT1 and MT2 . This binding inhibits the forskolin-induced production of cAMP in CHO cells expressing these receptors . This indicates that it can influence enzyme activity and potentially cause changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonylamino-N-acetyltryptamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process would likely involve large-scale acetylation and methoxycarbonylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonylamino-N-acetyltryptamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-Methoxycarbonylamino-N-acetyltryptamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxycarbonylamino-N-acetyltryptamine is unique due to its specific partial agonist activity at melatonin receptors, which distinguishes it from other melatonin analogs. Its ability to reduce intraocular pressure also sets it apart as a potential therapeutic agent for glaucoma .

Properties

IUPAC Name

methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZVHKLZCUEJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401560
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190277-13-5
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190277-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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